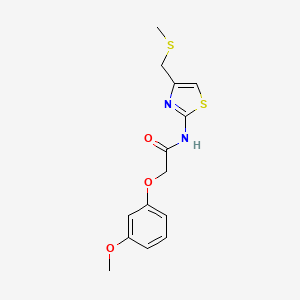
2-(3-methoxyphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methoxyphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide, also known as MTAA, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
The compound under discussion has been explored in various studies focusing on its synthesis and potential biological activities. Research includes the design and synthesis of derivatives related to 2-(3-methoxyphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide for different biological applications.
Hypoglycemic Activity : Derivatives of the mentioned compound have been synthesized and evaluated for their hypoglycemic activity in animal models. Studies report significant hypoglycemic effects, contributing to potential treatments for diabetes (Nikalje, Choudhari, & Une, 2012).
Antimicrobial Profile : Research on new Schiff bases and Thiazolidinone derivatives of the compound has shown promising antibacterial and antifungal activities. These studies explore the compound's utility in fighting microbial infections (Fuloria, Fuloria, & Gupta, 2014).
Antimicrobial and Antifungal Activities : Imino-4-Methoxyphenol Thiazole derived Schiff base ligands synthesized from the compound were tested against various bacteria and fungi. These studies highlighted moderate antimicrobial effectiveness, offering insights into potential applications in microbial inhibition (Vinusha, Shivaprasad, Chandan, & Begum, 2015).
Photodynamic Therapy for Cancer Treatment : The compound's derivatives have been investigated for their photophysical and photochemical properties, showing potential as photosensitizers in photodynamic therapy, a treatment method for cancer (Pişkin, Canpolat, & Öztürk, 2020).
Selective β3-adrenergic Receptor Agonists : Some derivatives have shown potent agonistic activity against the β3-adrenergic receptor, suggesting potential applications in treating obesity and type 2 diabetes due to their significant hypoglycemic activity in a rodent model (Maruyama et al., 2012).
Chemotherapeutic Agents : Derivatives of the compound have been designed and synthesized as promising chemotherapeutic agents, showing significant in vitro antimicrobial activity against various bacteria and fungi. Some derivatives also demonstrated antiproliferative activity against human tumor cell lines, suggesting potential in cancer treatment (Kaya et al., 2017).
Eigenschaften
IUPAC Name |
2-(3-methoxyphenoxy)-N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-18-11-4-3-5-12(6-11)19-7-13(17)16-14-15-10(8-20-2)9-21-14/h3-6,9H,7-8H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMZLHMANCZVSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=NC(=CS2)CSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


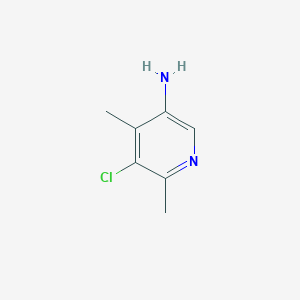
![1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-N~4~-(4-methylbenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2470171.png)
![4-(1-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2470173.png)
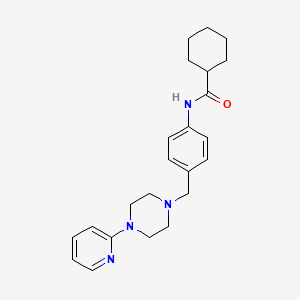
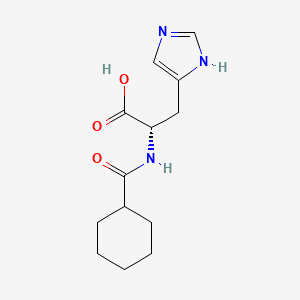
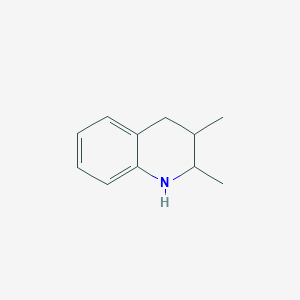

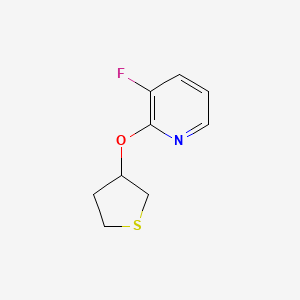

![2-(2-(Dimethylamino)ethyl)-1-(3-ethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2470180.png)
![(E)-N-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2470182.png)
![3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylic acid](/img/structure/B2470186.png)
![3-(2-Fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one](/img/structure/B2470187.png)